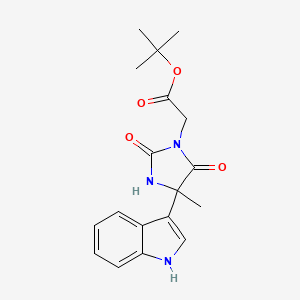

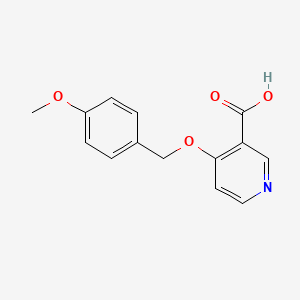

4-((4-Methoxybenzyl)oxy)nicotinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

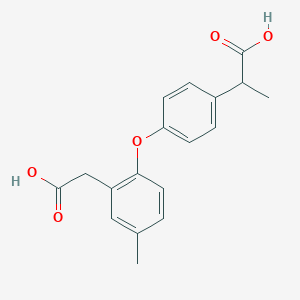

4-((4-Methoxybenzyl)oxy)nicotinic acid is an organic compound with the molecular formula C14H13NO4 and a molecular weight of 259.25732 g/mol . This compound is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. Nicotinic acid and its derivatives are known for their wide range of biological activities and applications in various fields, including medicine, chemistry, and industry.

Méthodes De Préparation

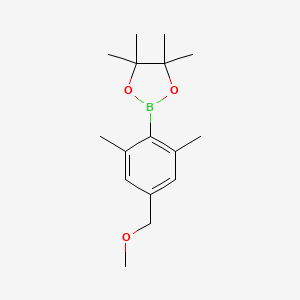

One common method involves the use of boronic esters as protective groups in carbohydrate chemistry . The sequence of boronic ester formation, functionalization, and deprotection can be accomplished with only a single purification step. The relatively mild conditions for boronate deprotection are tolerant of several functional groups, including esters, silyl ethers, ketals, and thioglycosides .

Analyse Des Réactions Chimiques

4-((4-Methoxybenzyl)oxy)nicotinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling reactions . The Suzuki–Miyaura coupling is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction that is known for its mild and functional group-tolerant reaction conditions . Major products formed from these reactions include various substituted nicotinic acid derivatives.

Applications De Recherche Scientifique

4-((4-Methoxybenzyl)oxy)nicotinic acid has several scientific research applications. Nicotinic acid derivatives have been used in the treatment of diseases such as pneumonia, kidney diseases, and Alzheimer’s disease . They have also shown high efficacy in reducing high levels of fats in the blood, which is beneficial for preventing heart attacks, atherosclerotic diseases, and high blood pressure associated with kidney disease . Additionally, nicotinic acid derivatives have been used as co-agents to reduce high levels of fats in the blood, although undesirable side effects have limited their use .

Mécanisme D'action

The mechanism of action of 4-((4-Methoxybenzyl)oxy)nicotinic acid involves its interaction with nicotinic cholinergic receptors. Nicotinic acid and its derivatives bind stereo-selectively to these receptors on autonomic ganglia, the adrenal medulla, neuromuscular junctions, and in the brain . This interaction leads to the stimulation of neurons and ultimately blocks synaptic transmission . The compound exerts its effects through a stimulant effect at the locus ceruleus and a reward effect in the limbic system .

Comparaison Avec Des Composés Similaires

4-((4-Methoxybenzyl)oxy)nicotinic acid can be compared with other nicotinic acid derivatives, such as 4-(4’-Methoxybenzyloxy)phenylboronic acid . While both compounds share similar structural features, this compound is unique in its specific substitution pattern and its applications in reducing high levels of fats in the blood . Other similar compounds include 4-Methoxyphenylboronic acid and 4-Methoxybenzyloxycarbonyl azide .

Propriétés

Formule moléculaire |

C14H13NO4 |

|---|---|

Poids moléculaire |

259.26 g/mol |

Nom IUPAC |

4-[(4-methoxyphenyl)methoxy]pyridine-3-carboxylic acid |

InChI |

InChI=1S/C14H13NO4/c1-18-11-4-2-10(3-5-11)9-19-13-6-7-15-8-12(13)14(16)17/h2-8H,9H2,1H3,(H,16,17) |

Clé InChI |

ZFAVXPDJNUDMIM-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=C(C=C1)COC2=C(C=NC=C2)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,1-Dioxido-1-thia-8-azaspiro[4.5]decan-4-yl)isoindoline-1,3-dione](/img/structure/B14039630.png)